N-[2-(acetylamino)phenyl]-4-nitrobenzamide
Overview
Description
N-[2-(acetylamino)phenyl]-4-nitrobenzamide is an organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The unique structural features of this compound make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)phenyl]-4-nitrobenzamide typically involves a multi-step process. One common method includes the acetylation of 2-aminophenylamine followed by nitration and subsequent coupling with benzoyl chloride. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Acetylation: The initial step involves the acetylation of 2-aminophenylamine using acetic anhydride in the presence of a base such as pyridine.
Nitration: The acetylated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid.
Coupling: The nitrated intermediate is coupled with benzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(acetylamino)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: N-[2-(amino)phenyl]-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(acetylamino)benzoic acid and 4-nitroaniline.
Scientific Research Applications
N-[2-(acetylamino)phenyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit histone deacetylase, leading to hyperacetylation of histones and subsequent modulation of gene expression.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)phenyl]-4-nitrobenzamide involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetylated histones, which can alter chromatin structure and gene expression. The compound targets histone deacetylase enzymes, thereby affecting various cellular processes such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
N-[2-(acetylamino)phenyl]-4-nitrobenzamide can be compared with other similar compounds such as:
N-[4-(acetylamino)phenyl]-2-nitrobenzamide: Similar structure but different position of the nitro group.
N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide: Contains a chloro substituent in addition to the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-acetamidophenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)16-13-4-2-3-5-14(13)17-15(20)11-6-8-12(9-7-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUMCMOZGVWYDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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